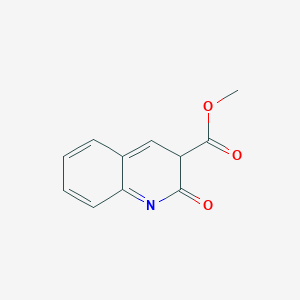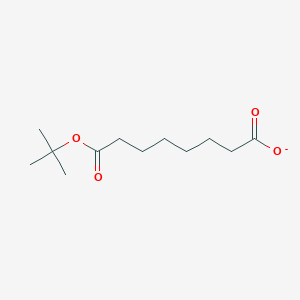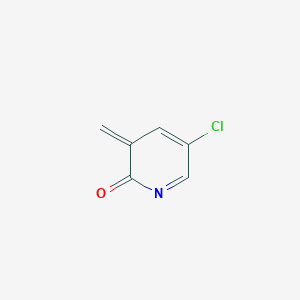
5-Chloro-3-methylidenepyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylidenepyridin-2-one is a heterocyclic compound that features a pyridinone core with a chlorine atom at the 5-position and a methylene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylidenepyridin-2-one typically involves the chlorination of a suitable pyridinone precursor One common method starts with 2-pyridone, which undergoes chlorination at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for chlorination and Wittig reactions, ensuring higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylidenepyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The pyridinone ring can be reduced to a dihydropyridinone.
Substitution: The chlorine atom at the 5-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-3-formylpyridin-2-one.
Reduction: Formation of 5-chloro-3-methylpyridin-2-one.
Substitution: Formation of 5-substituted-3-methylidenepyridin-2-one derivatives.
Scientific Research Applications
5-Chloro-3-methylidenepyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylidenepyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyridin-3-one: Similar structure but lacks the methylene group at the 3-position.
3-Methylidenepyridin-2-one: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-3-methylpyridin-2-one: Similar structure but lacks the methylene group at the 3-position.
Uniqueness
5-Chloro-3-methylidenepyridin-2-one is unique due to the presence of both the chlorine atom and the methylene group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C6H4ClNO |
|---|---|
Molecular Weight |
141.55 g/mol |
IUPAC Name |
5-chloro-3-methylidenepyridin-2-one |
InChI |
InChI=1S/C6H4ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2 |
InChI Key |
NWJKQDKNUIJZIF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C=NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
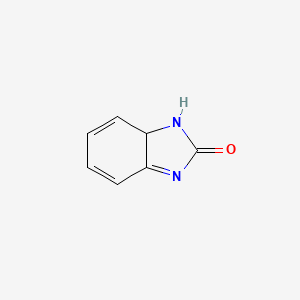
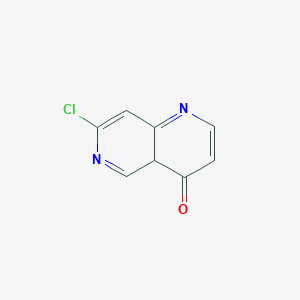
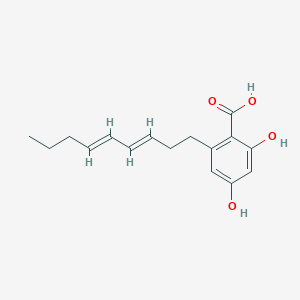
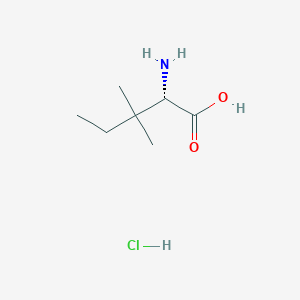

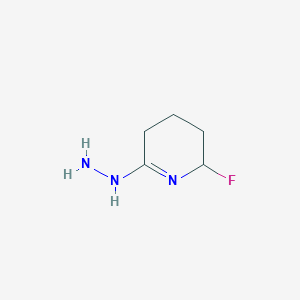
![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)
![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
![8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione](/img/structure/B15134952.png)
![tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-ethyl-5-[3-[1-[4-oxo-4-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]butyl]triazol-4-yl]propylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate](/img/structure/B15134959.png)
